Benzo[f]isoquinolin-4(3H)-one is a compound that belongs to the class of isoquinolines, which are bicyclic organic compounds containing a benzene ring fused to a pyridine-like structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules.
Benzo[f]isoquinolin-4(3H)-one can be classified under isoquinolines, specifically as a derivative of isoquinoline. It is structurally related to other compounds in the isoquinoline family and often serves as a precursor or building block in the synthesis of more complex organic molecules. Its relevance in pharmacology stems from its structural features, which can interact with biological targets.
The synthesis of benzo[f]isoquinolin-4(3H)-one can be approached through various methods. One notable method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, followed by cyclization steps.
For example, one synthetic route involves the reaction of anthranilic acid derivatives with bromo compounds under basic conditions to form benzo[f]isoquinolin-4(3H)-one derivatives .
The molecular structure of benzo[f]isoquinolin-4(3H)-one can be characterized by its unique bicyclic framework. The compound features a fused benzene and isoquinoline ring system, which contributes to its chemical properties.
Benzo[f]isoquinolin-4(3H)-one participates in various chemical reactions due to its electrophilic nature. Common reactions include:
The reactivity of benzo[f]isoquinolin-4(3H)-one is influenced by substituents on the aromatic rings, which can either enhance or diminish its reactivity in synthetic pathways .
The mechanism of action for benzo[f]isoquinolin-4(3H)-one derivatives often involves their interaction with biological targets such as enzymes or receptors. These interactions can lead to various biological responses, including inhibition or activation of specific pathways.
Benzo[f]isoquinolin-4(3H)-one exhibits several notable physical and chemical properties:
Spectroscopic analyses confirm the presence of functional groups typical for isoquinoline derivatives, providing insights into their reactivity and stability .
Benzo[f]isoquinolin-4(3H)-one has several scientific uses:
Isoquinoline alkaloids represent one of the most structurally diverse and pharmacologically significant classes of nitrogen-containing heterocycles, with over 2,500 identified natural and synthetic derivatives. Their medicinal prominence dates to the isolation of morphine from Papaver somniferum in the early 19th century, marking the first nitrogen-containing natural product with basic properties to be characterized [1]. This discovery ignited systematic exploration of isoquinoline-based scaffolds, revealing their intrinsic "privileged structure" status in drug discovery – a term describing molecular frameworks with high propensity for target engagement across multiple biological systems [3]. The evolutionary conservation of isoquinoline alkaloids in ancient vascular plants underscores their fundamental biochemical roles in nature and their adaptability as drug discovery templates [1].
The mid-20th century witnessed the clinical translation of several isoquinoline-derived therapeutics. Notably, the tubulin-binding agent colchicine (isolated from Colchicum autumnale) became a cornerstone anti-gout medication, while the antimicrobial berberine (from Berberis species) demonstrated broad-spectrum biological activities. Contemporary drug discovery has identified at least 38 isoquinoline-based therapeutics in clinical application or trials, spanning oncology, neurology, and infectious diseases [3]. This historical trajectory highlights the scaffold's continuous relevance, evolving from single-target agents to modern multimodal therapeutics designed for complex polygenic diseases.
Table 1: Evolution of Isoquinolinone-Based Drug Discovery
Era | Key Developments | Representative Agents |
---|---|---|
Early 1800s | Isolation of prototype alkaloids | Morphine, papaverine |
1930-1950s | Development of natural product derivatives | Colchicine, emetine |
1980-2000s | Rational design of synthetic analogues | Gefitinib, lapatinib precursors |
2010s-Present | Multi-target directed ligand (MTDL) strategies | Polyfunctional isoquinolinones |
Benzo[f]isoquinolin-4(3H)-one (CAS: 30081-63-1) belongs to the tetracyclic isoquinolinone subclass, characterized by a fused tricyclic aromatic system annulated to a pyrrolidin-2-one ring. Its molecular formula (C₁₃H₉NO) and weight (195.22 g/mol) position it within optimal drug-like chemical space [2]. The scaffold's structural uniqueness arises from three key features:
Computational analyses reveal distinctive electronic properties: The C4 carbonyl exhibits significant polarization (calculated dipole moment = 4.2 D), while the nitrogen atom has moderate basicity (predicted pKa ~5.4) [10]. These properties facilitate both hydrophobic interactions via the aromatic skeleton and directed hydrogen bonding through the carbonyl/amine functionalities. Crystallographic studies confirm a nearly planar architecture (deviation <15°) with bond length alternation indicating electron delocalization throughout the fused system [2].
Table 2: Spectroscopic and Computational Characteristics of Benzo[f]isoquinolin-4(3H)-one
Property | Experimental Data | Computational Prediction |
---|---|---|
UV-Vis λmax (MeOH) | 262, 271, 327 nm [7] | TD-DFT: 258, 269, 321 nm |
Fluorescence λem | 408 nm (Φf = 0.12) [7] | CIS: 415 nm |
Carbonyl Stretching (IR) | 1665 cm⁻¹ (KBr) [2] | DFT: 1672 cm⁻¹ |
LogP (Octanol-Water) | 2.08 [10] | XLogP3: 2.14 |
Polar Surface Area | 38.3 Ų [10] | DFT: 39.1 Ų |
Benzo[f]isoquinolin-4(3H)-one serves as a synthetic surrogate for several biologically significant natural alkaloids. It structurally mimics the core of the luotonin family (luotonin A, B) and sclerotigenin – natural products exhibiting potent topoisomerase I inhibition and anticancer activities [5]. Contemporary medicinal chemistry exploits this scaffold to overcome limitations of natural products, including poor solubility and metabolic instability. Strategic modifications include:
Recent synthetic innovations enable rapid diversification of this scaffold. Palladium-catalyzed tandem reactions, particularly Sonogashira/Suzuki couplings followed by acid-mediated cycloisomerization, allow efficient construction of polysubstituted derivatives in three steps with 48-99% yields [5] [7]. Microwave-assisted protocols further reduce reaction times from hours to minutes while improving regioselectivity. These synthetic advances facilitate systematic structure-activity relationship (SAR) explorations:
Table 3: Bioactive Derivatives of Benzo[f]isoquinolin-4(3H)-one and Their Activities
Derivative | Biological Activity | Potency (IC₅₀/EC₅₀) | Molecular Targets |
---|---|---|---|
6-N,N-Dimethylamino analogue | Anticancer (MCF-7) | 0.20 ± 0.02 µM [6] | CDK2, HER2, EGFR |
9-Benzothiophene-fused | Photodynamic therapy agent | ΦΔ = 0.71 [7] | Singlet oxygen generation |
3-Hydrazide derivative | Multi-kinase inhibition | 0.14 ± 0.03 µM [6] | VEGFR2, PDGFR |
1,3-Dimethyl-5-phenyl variant | Fluorescent probe | λem = 512 nm [7] | Cellular imaging |
The scaffold's multi-target potential is exemplified by derivatives simultaneously inhibiting cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) – critical targets in oncology. Molecular docking reveals unique binding modes: Unlike ATP-competitive type-I inhibitors, these compounds act as type-II inhibitors occupying hydrophobic allosteric pockets adjacent to ATP binding sites [6]. This polypharmacological profile positions benzo[f]isoquinolin-4(3H)-one derivatives as promising candidates for complex diseases like neurodegenerative disorders and metastatic cancers where single-target therapies show limited efficacy [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7